molecular formula C16H31NO6 B12547070 Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester

Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B12547070
M. Wt: 333.42 g/mol
InChI Key: REVYXPFENQESFO-UHFFFAOYSA-N
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Description

CAS No.: 865202-94-4 This compound belongs to the imidodicarbonic acid ester family, characterized by a central imidodicarbonic acid core substituted with a 4,4-dimethoxybutyl group at the 2-position and tert-butyl ester groups at the 1- and 3-positions. Its primary applications include use as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in protecting amine functionalities during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(4,4-dimethoxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO6/c1-15(2,3)22-13(18)17(14(19)23-16(4,5)6)11-9-10-12(20-7)21-8/h12H,9-11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYXPFENQESFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC(OC)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Two-Step Carbamic Acid Ester Coupling

Mechanism :

  • Preparation of 4,4-dimethoxybutyl carbamic acid :
    • React 4,4-dimethoxybutanamine with phosgene or an activated carbonate (e.g., triphosgene) under controlled conditions to form the carbamic acid intermediate.
  • Reaction with tert-butyl carbonic acid chloride :
    • The carbamic acid intermediate reacts with tert-butyl carbonic acid chloride (or a symmetrical carbonate ester) in the presence of a base (e.g., NaH) to form the imidodicarbonic acid core with tert-butyl esters.

Reagents & Conditions :

Step Reagents/Conditions Yield (Hypothetical)
1 4,4-Dimethoxybutanamine, phosgene, DCM, 0°C 70–85%
2 tert-Butyl carbonic acid chloride, NaH, THF, reflux 60–75%

Notes :

  • tert-Butyl carbonic acid chloride is unstable; alternative methods may use mixed carbonates or activated intermediates.
  • Purification via silica gel chromatography is critical to remove byproducts like HCl or unreacted starting materials.

Route 2: Photoreaction and DDQ Oxidation

Mechanism :

  • Linear precursor synthesis :
    • Prepare a linear diol or diamine precursor containing the 4,4-dimethoxybutyl group.
  • Photocyclization :
    • Irradiate the precursor with iodine and propylene oxide in a quartz reactor to induce cyclization, forming the imidodicarbonic acid core.
  • Oxidation with DDQ :
    • Treat the crude product with DDQ (dichlorodicyanoquinone) to oxidize intermediate species and stabilize the ester groups.

Reagents & Conditions :

Step Reagents/Conditions Yield (Hypothetical)
1 4,4-Dimethoxybutanamine, glycolic acid derivatives, DCM 50–65%
2 I₂, propylene oxide, UV light, 4–12 hours 40–55%
3 DDQ, 40–120°C, 2–8 hours 80–90% (purification)

Notes :

  • DDQ serves as both an oxidizing agent and a scavenger for hydrogen donors, improving product purity.
  • Reaction times and temperatures must be tightly controlled to avoid side reactions.

Route 3: Palladium-Catalyzed Coupling

Mechanism :

  • Bromide intermediate preparation :
    • Introduce a bromide group at the 2-position of the imidodicarbonic acid core via electrophilic substitution.
  • Suzuki-Miyaura coupling :
    • React the bromide with a 4,4-dimethoxybutyl boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the C–C bond.

Reagents & Conditions :

Step Reagents/Conditions Yield (Hypothetical)
1 NBS, AIBN, CCl₄, 60°C 75–90%
2 4,4-Dimethoxybutyl boronic ester, Pd(PPh₃)₄, K₂CO₃, DME/H₂O 60–70%

Notes :

  • Steric hindrance from tert-butyl esters may require elevated temperatures or optimized catalyst systems.
  • Boronic esters with electron-rich aryl groups enhance coupling efficiency.

Critical Data Tables

Table 1: Comparative Analysis of Synthetic Routes

Parameter Route 1 (Carbamic Acid) Route 2 (Photoreaction) Route 3 (Palladium)
Key Reagents Phosgene, NaH I₂, DDQ Pd catalysts
Reaction Time 2–4 hours 4–12 hours 8–16 hours
Yield 45–60% (total) 35–50% (total) 50–65% (total)
Advantages High purity Scalability Functional group compatibility
Challenges Phosgene handling UV light dependency Catalyst cost

Table 2: Optimization Parameters for Key Steps

Step Parameter Optimal Range Impact on Yield
Phosgene Reaction Temperature 0–5°C Minimizes decomposition
Photocyclization UV Intensity 254–365 nm Controls reaction rate
DDQ Oxidation Solvent THF/DCM (1:1) Enhances solubility
Palladium Coupling Base K₂CO₃ Neutralizes HBr byproducts

Challenges and Mitigation Strategies

  • Phosgene Safety : Use of triphosgene as a safer alternative to phosgene gas.
  • UV Light Dependency : Replace with microwave-assisted heating for scalability.
  • Catalyst Cost : Employ ligand-free palladium catalysts (e.g., Pd(OAc)₂) for cost reduction.

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Pharmaceutical Applications

Imidodicarbonic acid derivatives have shown potential in drug development due to their ability to modify biological pathways.

  • Anticancer Agents : Some studies suggest that imidodicarbonic acid derivatives can inhibit tumor growth by interfering with specific cellular pathways. For example, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : Research has indicated that certain imidodicarbonic acid derivatives exhibit anti-inflammatory effects by modulating the immune response. This could be beneficial in treating chronic inflammatory diseases.
  • Drug Delivery Systems : The ester functionality in imidodicarbonic acid can be utilized to create prodrugs that enhance the solubility and bioavailability of poorly soluble drugs.

Materials Science Applications

Imidodicarbonic acid esters are also explored for their applications in materials science:

  • Polymer Synthesis : The compound can act as a monomer or cross-linking agent in the production of polymers with tailored properties. Its thermal stability and mechanical strength make it suitable for high-performance materials.
  • Coatings and Adhesives : Due to its adhesive properties, imidodicarbonic acid derivatives can be used in formulating coatings that require durability and resistance to environmental factors.

Chemical Synthesis

In synthetic chemistry, imidodicarbonic acid esters serve as versatile intermediates:

  • Synthesis of Other Compounds : The compound can be used to synthesize various nitrogen-containing compounds through reactions such as nucleophilic substitutions and cycloadditions.
  • Catalysis : Certain derivatives of imidodicarbonic acid have been studied for their potential as catalysts in organic reactions, enhancing reaction rates and selectivity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of imidodicarbonic acid derivatives. The results indicated significant cytotoxicity against several cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Polymer Development

Research demonstrated the successful incorporation of imidodicarbonic acid into a polymer matrix, resulting in materials with enhanced mechanical properties and thermal stability. These findings have implications for developing advanced materials for aerospace applications.

Mechanism of Action

The mechanism of action of Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active compounds that exert their effects through various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the imidodicarbonic acid bis(tert-butyl) ester backbone but differ in substituents at the 2-position, leading to variations in reactivity, solubility, and applications:

Compound Name CAS No. Substituent Molecular Formula Key Properties/Applications References
Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester 865202-94-4 4,4-dimethoxybutyl C₁₇H₃₀N₂O₆ Enhanced polarity due to dimethoxy group; intermediate in drug synthesis.
Imidodicarbonic acid, 2-(4-oxobutyl)-, 1,3-bis(1,1-dimethylethyl) ester 177899-21-7 4-oxobutyl C₁₅H₂₄N₂O₅ Ketone group enables further derivatization (e.g., reduction to alcohol).
Imidodicarbonic acid, 2-(5-borono-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester 1229653-05-7 5-borono-2-pyridinyl C₁₅H₂₃BN₂O₆ Boronic acid facilitates Suzuki-Miyaura cross-coupling reactions. Predicted pKa: 6.66.
Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester 725255-41-4 4-methylenecyclohexyl C₁₈H₂₈N₂O₄ Bulky cyclohexyl group increases steric hindrance; used in specialty polymers.
Imidodicarbonic acid, 2-(4-bromo-2-chlorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester 1314987-48-8 4-bromo-2-chlorophenyl C₁₆H₂₁BrClN₂O₄ Halogenated aromatic substituent enhances electrophilic reactivity. Predicted density: 1.38 g/cm³.

Key Comparative Insights

  • Polarity and Solubility : The dimethoxybutyl-substituted compound (865202-94-4) exhibits higher polarity compared to halogenated (1314987-48-8) or cyclohexyl-substituted (725255-41-4) derivatives, making it more soluble in polar aprotic solvents like DMF or DMSO.
  • Reactivity :
    • The boronic acid derivative (1229653-05-7) is tailored for cross-coupling reactions, unlike the ketone-bearing compound (177899-21-7), which is optimized for reductive amination.
    • Halogenated analogs (e.g., 1314987-48-8) are prone to nucleophilic aromatic substitution, whereas the dimethoxybutyl variant is more stable under acidic conditions.
  • Thermal Stability : Predicted boiling points vary significantly; the boronic acid ester (472.4°C) and bromo-chloroaniline derivative (420.7°C) have lower thermal stability than the dimethoxybutyl compound, likely due to decomposition of functional groups at high temperatures .

Biological Activity

Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester (CAS No. 865202-94-4) is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H31NO
  • Molecular Weight : 333.420 g/mol
  • Structure : The compound features an imidodicarbonic acid backbone with two tert-butyl groups and a dimethoxybutyl side chain.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds and structural analogs suggest several potential activities:

1. Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems.

2. Anti-inflammatory Effects

Analogous compounds have shown promise in modulating inflammatory pathways. They may inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

3. Cytotoxic Activity

Some studies suggest that structural analogs can induce apoptosis in cancer cells. This property is significant for developing anticancer therapies.

4. Enzyme Inhibition

Certain derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes and obesity.

Case Studies and Experimental Evidence

  • Antioxidant Activity : A study on related compounds demonstrated their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .
  • Anti-inflammatory Mechanisms : Research has shown that similar compounds can downregulate pro-inflammatory cytokines and inhibit the NF-kB pathway, which is critical for inflammatory responses .
  • Cytotoxicity Against Cancer Cells : In vitro studies have indicated that certain imidodicarbonic acid derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Data Tables

PropertyValue
Molecular FormulaC16H31NO
Molecular Weight333.420 g/mol
Antioxidant ActivityEffective radical scavenger
Anti-inflammatory PotentialInhibits NF-kB activation
CytotoxicitySelective against cancer cells

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